molecular formula C8H13NO5 B8619554 Ethyl 3-ethoxy-2-nitrobut-2-enoate CAS No. 62772-80-9

Ethyl 3-ethoxy-2-nitrobut-2-enoate

Cat. No.: B8619554
CAS No.: 62772-80-9
M. Wt: 203.19 g/mol
InChI Key: CSOYUUGYEHAGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-ethoxy-2-nitrobut-2-enoate is a useful research compound. Its molecular formula is C8H13NO5 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62772-80-9

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

ethyl 3-ethoxy-2-nitrobut-2-enoate

InChI

InChI=1S/C8H13NO5/c1-4-13-6(3)7(9(11)12)8(10)14-5-2/h4-5H2,1-3H3

InChI Key

CSOYUUGYEHAGFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C(C(=O)OCC)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Intermediate 24A1. Ethyl 3-((3-chloro-2-fluorophenyl)amino)-2-nitrobut-2-enoate: Using a modified procedure described by Gomez-Sanchez. (Reference: Gomez-Sanchez, A. et al., Anales De Quimica, 81(2):139 (1985).) A clear, faint yellow solution of ethyl nitroacetate (4.17 ml, 37.6 mmol) and triethylorthoacetate (6.93 mL, 37.6 mmol) in toluene (9.39 mL) was heated to 110° C. A Dean-Stark trap was used to azeotrope the ethanol. Approximately every 30 min, the solvent was removed from the Dean-Stark and additional toluene (6 mL) was added to the reaction flask. Over the course of the reaction the color became a clear, dull yellow color. After 7.5 h, the reaction was stopped and it was cooled to rt. Excess solvent and starting materials were removed by distillation (5 mm Hg at 100° C.) leaving ethyl 3-ethoxy-2-nitrobut-2-enoate (5.46 g) as an orange liquid. An orange solution of 3-chloro-2-fluoroaniline (5.86 g, 40.2 mmol) and ethyl 3-ethoxy-2-nitrobut-2-enoate (5.45 g, 26.8 mmol) in ethanol (13.41 mL) was stirred at rt. After 7 h, the reaction was stopped and concentrated to give an orange oil. The orange oil was diluted with EtOAc and washed with 1.0 N HCl (2×), saturated NaHCO3, brine, dried over sodium sulfate, filtered and concentrated to give an orange oil. Purification by normal phase chromatography gave Intermediate 24A1 (2.90 g, 36%) as a viscous orange-yellow oil. 1H NMR indicated a 1:1 E:Z mixture. MS(ESI) m/z: 325.0 (M+H)+. 1H NMR (500 MHz, CDCl3) δ 11.54 (br. s., 1H), 10.77 (br. s., 1H), 7.50-7.45 (m, 1H), 7.44-7.38 (m, 1H), 7.24-7.12 (m, 4H), 4.39 (q, J=7.2 Hz, 2H), 4.34 (q, J=7.2 Hz, 2H), 2.15 (d, J=1.4 Hz, 3H), 2.12 (d, J=1.4 Hz, 3H), 1.39 (t, J=7.2 Hz, 3H), 1.36 (t, J=7.0 Hz, 3H).
Name
Ethyl 3-((3-chloro-2-fluorophenyl)amino)-2-nitrobut-2-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl nitroacetate
Quantity
4.17 mL
Type
reactant
Reaction Step Two
Name
triethylorthoacetate
Quantity
6.93 mL
Type
reactant
Reaction Step Two
Quantity
9.39 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.